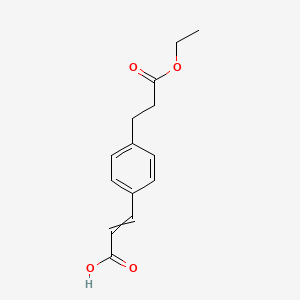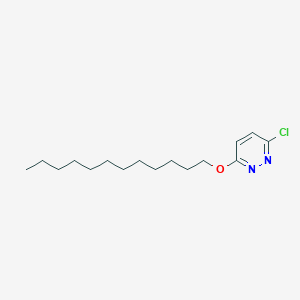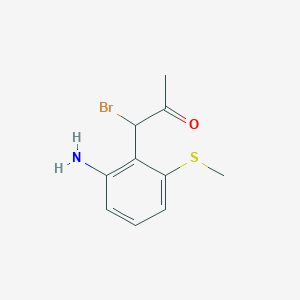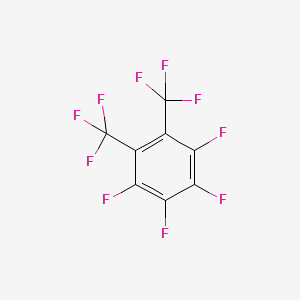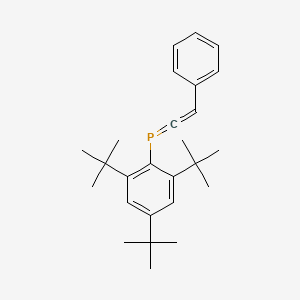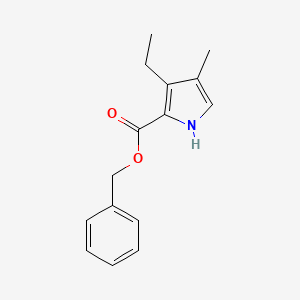
Benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This particular compound is characterized by the presence of a benzyl group, an ethyl group, and a methyl group attached to the pyrrole ring, making it a unique and versatile molecule in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Esterification: The carboxylate group is introduced through esterification reactions, where the carboxylic acid derivative reacts with benzyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acids, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions involving pyrrole derivatives.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, influencing biological processes. Detailed studies on its molecular targets and pathways are essential for understanding its full range of activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate
- 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione
Uniqueness
Benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, ethyl, and methyl groups on the pyrrole ring differentiates it from other pyrrole derivatives, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H17NO2 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
benzyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-3-13-11(2)9-16-14(13)15(17)18-10-12-7-5-4-6-8-12/h4-9,16H,3,10H2,1-2H3 |
InChI-Schlüssel |
QQDVJEVOWNBCDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC=C1C)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14069991.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-N6-(triphenylmethyl)-L-lysinamide](/img/structure/B14069995.png)

![(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B14070011.png)

